molecular formula C14H14N2O4S B4520029 N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

Cat. No.: B4520029
M. Wt: 306.34 g/mol
InChI Key: ZIJRBKGAABTPGB-UHFFFAOYSA-N
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Description

N-{[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is a heterocyclic compound featuring a thiazole core substituted with a 2-methoxyphenyl group at position 2 and an acetyl-glycine moiety at position 3. The methoxy group confers electron-donating properties, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name

2-[[2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-11-5-3-2-4-10(11)14-16-9(8-21-14)6-12(17)15-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJRBKGAABTPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Acetylation of Glycine: Glycine is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylated glycine with the methoxyphenyl-thiazole intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various acylated glycine derivatives.

Scientific Research Applications

N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators by blocking the activity of COX enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Key Compounds:
  • N-{[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]Acetyl}Glycine ()
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Methoxyphenyl)Acetamide ()
  • N-(4-Biphenyl-4-yl-1,3-Thiazol-2-yl)-N2-Pyridine-2-ylglyciamide ()
Compound Substituent(s) Core Structure Key Properties
Target Compound 2-Methoxyphenyl (electron-donating) Thiazole Enhanced solubility due to methoxy group
4-Chlorophenyl Analog () 4-Chlorophenyl (electron-withdrawing) Thiazole Increased electrophilicity; potential higher reactivity
Trifluoromethylbenzothiazole () 6-Trifluoromethyl (electron-withdrawing) Benzothiazole High metabolic stability; lipophilic
Biphenyl-Pyridine Analog () Biphenyl, Pyridine Thiazole Improved π-π stacking; possible kinase inhibition

Discussion:

  • Electron-Donating vs. In contrast, the 4-chlorophenyl analog () may exhibit stronger interactions with nucleophilic sites due to its electron-withdrawing nature .
  • Core Heterocycle Differences : The benzothiazole derivative () introduces a fused benzene ring, increasing planarity and rigidity, which could enhance receptor binding but reduce solubility compared to the thiazole-based target compound .

Hydrogen Bonding and Crystallographic Behavior

Key Compounds:
  • 4-Hydroxyphenylacetyl Glycine ()
  • N-Methyl Derivatives (–9)
Compound Hydrogen Bonding Features Crystallographic Implications
Target Compound Methoxy group (weak H-bond acceptor) Less directional packing; lower melting point
4-Hydroxyphenylacetyl Glycine Hydroxyl group (strong H-bond donor/acceptor) Ordered crystal lattice; higher melting point
N-Methyl Derivatives Methylation reduces H-bond capacity Increased lipophilicity; amorphous solid tendencies

Discussion : The hydroxyl group in ’s compound facilitates robust hydrogen-bonded networks (as per Etter’s graph-set analysis, ), leading to distinct crystallinity. The target compound’s methoxy group, while polar, participates less effectively in H-bonding, resulting in differing solubility and solid-state properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine
Reactant of Route 2
N-{[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

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